1-Bromo-4-fluoro-2-iodobenzene

Catalog No.
S673642
CAS No.
202865-72-3
M.F
C6H3BrFI
M. Wt
300.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-fluoro-2-iodobenzene

Sequential coupling scale-up often fails with symmetrical dihalides, producing statistical mixtures requiring costly chromatography. 1-Bromo-4-fluoro-2-iodobenzene (CAS 202865-72-3) provides orthogonal reactivity (I>Br>F) for clean Suzuki, Sonogashira, and Negishi reactions, enabling sequential coupling without protecting groups. Delivers strict meta-to-fluorine regiochemistry for drug scaffold fidelity. Typically supplied at ≥98% purity; reliable batch consistency for procurement.

CAS Number

202865-72-3

Product Name

1-Bromo-4-fluoro-2-iodobenzene

IUPAC Name

1-bromo-4-fluoro-2-iodobenzene

Molecular Formula

C6H3BrFI

Molecular Weight

300.89 g/mol

InChI

InChI=1S/C6H3BrFI/c7-5-2-1-4(8)3-6(5)9/h1-3H

InChI Key

QDCBSSUCEUMLGC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)I)Br

Canonical SMILES

C1=CC(=C(C=C1F)I)Br

The exact mass of the compound 1-Bromo-4-fluoro-2-iodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Bromo-4-fluoro-2-iodobenzene, 1-Bromo-2-iodo-4-fluorobenzene, 4-Fluoro-2-iodobromobenzene, 2-Iodo-4-fluorobromobenzene, Benzene, 1-bromo-4-fluoro-2-iodo-

Purity

≥98%

Package Size

1 g, 5 g, 10 g

1-Bromo-4-fluoro-2-iodobenzene is a highly versatile polyhalogenated aromatic building block characterized by three distinct halogens (iodine, bromine, and fluorine) on a single benzene core. This specific substitution pattern provides a built-in hierarchy of reactivity (I > Br > F) that is critical for sequential, site-selective cross-coupling reactions such as Suzuki, Sonogashira, and Negishi couplings. In industrial and advanced laboratory procurement, it is primarily sourced as a precursor for complex fluorinated pharmaceuticals, agrochemicals, and advanced organic materials where precise spatial arrangement of aryl or alkynyl substituents is required without the need for intermediate protection-deprotection steps [1].

Attempting to substitute 1-bromo-4-fluoro-2-iodobenzene with cheaper symmetrical analogs, such as 1,2-dibromo-4-fluorobenzene, fundamentally disrupts synthesis scalability. Symmetrical or near-symmetrical dihalides lack the distinct oxidative addition kinetics provided by the iodine-bromine differential, leading to statistical mixtures of mono-coupled, bis-coupled, and homocoupled byproducts that require costly chromatographic separation and drastically reduce overall yield. Furthermore, substituting with its close isomer, 2-bromo-4-fluoro-1-iodobenzene, alters the regiochemistry of the first coupling step, placing the initial substituent para to the fluorine rather than meta, which entirely changes the downstream molecular architecture and invalidates the target structure in medicinal chemistry [1].

Superior Regiocontrol in Initial Cross-Coupling Steps

The primary procurement advantage of 1-bromo-4-fluoro-2-iodobenzene is its near-perfect regioselectivity during initial cross-coupling. In standard palladium-catalyzed reactions, the C-I bond undergoes oxidative addition significantly faster than the C-Br bond. Studies demonstrate that coupling at the iodine position proceeds with >80% yield of the mono-coupled product under mild conditions, leaving the bromine intact for subsequent functionalization. In contrast, using 1,2-dibromo-4-fluorobenzene as a baseline comparator often results in competitive coupling at both positions, yielding complex mixtures with mono-coupling yields frequently dropping below 40-50% unless highly specialized and expensive phosphine ligands are employed [1].

Evidence DimensionMono-coupling regioselectivity and yield
Target Compound Data>80% yield of site-specific mono-coupled product at the iodine position under standard Pd catalysis.
Comparator Or Baseline1,2-dibromo-4-fluorobenzene (Baseline)
Quantified Difference~30-40% higher mono-coupling yield with standard catalysts, avoiding bis-coupled mixtures.
ConditionsStandard Pd-catalyzed cross-coupling (e.g., Suzuki or Negishi) at room temperature to 50°C.

Eliminates the need for expensive proprietary ligands and complex purification steps, drastically lowering the cost of goods for multi-step pharmaceutical syntheses.

Deterministic Structural Control via Isomer Selection

The exact placement of the halogens in 1-bromo-4-fluoro-2-iodobenzene dictates the final geometry of the synthesized molecule. Because the first coupling strictly occurs at the iodine (C2, meta to fluorine), the resulting intermediate is a 2-aryl-1-bromo-4-fluorobenzene derivative. If a buyer were to procure the isomer 2-bromo-4-fluoro-1-iodobenzene (CAS 202865-73-4), the initial coupling would occur at C1 (para to fluorine), yielding a fundamentally different molecular scaffold. This deterministic reactivity allows chemists to predictably build complex architectures, such as fluorinated biphenyls, with exact spatial arrangements required for target binding affinity [1].

Evidence DimensionPosition of initial aryl/alkynyl substitution
Target Compound DataSubstitution occurs strictly at C2 (meta to fluorine).
Comparator Or Baseline2-bromo-4-fluoro-1-iodobenzene (CAS 202865-73-4)
Quantified Difference100% shift in regiochemical outcome (meta vs. para substitution relative to fluorine).
ConditionsFirst-stage palladium-catalyzed cross-coupling.

Procuring the exact isomer is non-negotiable for achieving the correct molecular geometry in structure-activity relationship (SAR) studies.

Preservation of the Fluorine Tag for Downstream Utility

A critical advantage of 1-bromo-4-fluoro-2-iodobenzene is the stability of the C-F bond during the sequential coupling of the iodine and bromine sites. The fluorine atom remains completely inert under standard Pd/Cu catalysis conditions used to exhaust the C-I and C-Br bonds. This allows for the high-yield synthesis of complex di-substituted fluorobenzenes where the fluorine can either serve as a permanent metabolic blocker in a final drug molecule or act as an activating group for late-stage nucleophilic aromatic substitution (SNAr). Comparators lacking the fluorine atom (e.g., 1-bromo-2-iodobenzene) fail to provide this dual-purpose functionality, requiring entirely different, longer synthetic routes to introduce a fluorine atom late in the synthesis [1].

Evidence DimensionRetention of functional handles after dual coupling
Target Compound Data100% retention of the C-F bond after sequential C-I and C-Br cross-coupling.
Comparator Or BaselineNon-fluorinated analogs (e.g., 1-bromo-2-iodobenzene)
Quantified DifferenceProvides a retained fluorine atom for metabolic stability or SNAr, eliminating 2-3 synthetic steps required for late-stage fluorination.
ConditionsSequential Pd-catalyzed cross-coupling reactions (e.g., Suzuki followed by Sonogashira).

Procuring the pre-fluorinated trihalide shortens synthetic routes by multiple steps, significantly reducing process time and material waste.

Synthesis of Fluorinated Biaryls and Terphenyls

Ideal for assembling complex, multi-ring systems where sequential Suzuki-Miyaura couplings are required to build the scaffold directionally without the use of protection groups, directly leveraging its orthogonal reactivity [1].

Development of Kinase Inhibitors and Active Pharmaceutical Ingredients (APIs)

Serves as a core building block when a specific spatial arrangement of two distinct functional groups around a fluorinated benzene ring is required to fit a target binding pocket, utilizing the strict meta-to-fluorine initial coupling geometry [1].

Preparation of Advanced Organic Electronic Materials

Highly suited for synthesizing fluorinated conjugated polymers or small molecules (e.g., for OLEDs or OFETs) where precise regiocontrol of the monomer dictates the electronic properties and packing of the final material [1].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Bromo-4-fluoro-2-iodobenzene

Explore Compound Types